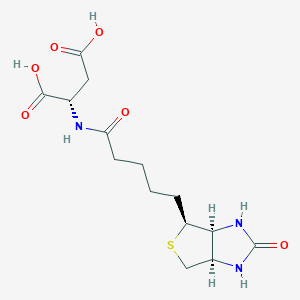

biotinyl-Asp-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Biotinyl-Asp-OH is a biotinylated derivative of aspartic acid. Biotinylation refers to the process of attaching biotin, a water-soluble B-vitamin, to proteins and other macromolecules. This compound is particularly useful in various biochemical and molecular biology applications due to the strong affinity between biotin and avidin/streptavidin proteins .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Biotinyl-Asp-OH can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the use of Fmoc-PEG Biotin NovaTag™ resin, which allows for the incorporation of biotin at a precise location within a peptide chain . The Fmoc group is removed with 20% piperidine, and the peptide is assembled on the support using standard protocols. Cleavage from the resin using standard TFA cocktails affords the C-terminally labeled biotinylated peptide .

Industrial Production Methods

Industrial production of this compound typically involves automated synthesizers that follow the same SPPS protocols. The use of biotin-loaded resins ensures that biotin is an integral part of the linker, providing better solubility and binding properties .

Analyse Des Réactions Chimiques

Types of Reactions

Biotinyl-Asp-OH primarily undergoes biotinylation reactions. These reactions involve the attachment of biotin to specific functional groups on proteins or peptides. Common reagents used in these reactions include Fmoc-Lys(biotin)-OH, Fmoc-Lys(biotinyl-e-aminocaproyl)-OH, and Fmoc-Glu(biotinyl-PEG)-OH .

Common Reagents and Conditions

Fmoc-PEG Biotin NovaTag™ resin: Used for solid-phase peptide synthesis.

20% Piperidine: Used for Fmoc group removal.

TFA cocktails: Used for cleavage from the resin.

Major Products Formed

The major product formed from these reactions is the biotinylated peptide, which can be used in various biochemical assays and applications .

Applications De Recherche Scientifique

Biotinyl-Asp-OH has numerous applications in scientific research:

Immunology and Histochemistry: Used in affinity purification and FRET-based flow cytometry.

Solid-Phase Immunoassays: Utilized for receptor localization and other assays that exploit the high affinity of streptavidin and avidin for biotin.

Protein Research: Employed in enzyme-linked immunosorbent assays (ELISA), western blot analysis, and immunohistochemistry.

Drug Targeting Systems: Used in nonradioactive methods of purification, detection, immobilization, labeling, viral vector-targeting, and drug targeting systems.

Mécanisme D'action

The mechanism of action of biotinyl-Asp-OH involves the strong non-covalent interaction between biotin and avidin/streptavidin proteins. This interaction allows for the precise binding of biotinylated molecules to these proteins, facilitating their detection, purification, and manipulation in various experimental contexts .

Comparaison Avec Des Composés Similaires

Biotinyl-Asp-OH can be compared with other biotinylated derivatives such as:

- Fmoc-Lys(biotin)-OH

- Fmoc-Lys(biotinyl-e-aminocaproyl)-OH

- Fmoc-Glu(biotinyl-PEG)-OH

These compounds also involve the attachment of biotin to specific amino acids, but this compound is unique due to its specific use of aspartic acid and the PEG spacer, which reduces steric hindrance and improves biotin binding .

Propriétés

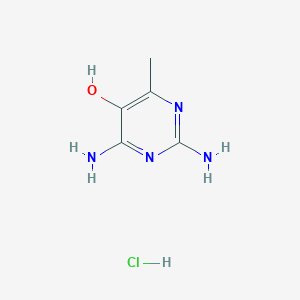

Formule moléculaire |

C14H21N3O6S |

|---|---|

Poids moléculaire |

359.40 g/mol |

Nom IUPAC |

(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]butanedioic acid |

InChI |

InChI=1S/C14H21N3O6S/c18-10(15-7(13(21)22)5-11(19)20)4-2-1-3-9-12-8(6-24-9)16-14(23)17-12/h7-9,12H,1-6H2,(H,15,18)(H,19,20)(H,21,22)(H2,16,17,23)/t7-,8-,9-,12-/m0/s1 |

Clé InChI |

ZJZWINMBIPQDIR-PEFMBERDSA-N |

SMILES isomérique |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)N2 |

SMILES canonique |

C1C2C(C(S1)CCCCC(=O)NC(CC(=O)O)C(=O)O)NC(=O)N2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B13117580.png)

![6-Iodo-N-methylbenzo[d]thiazol-2-amine](/img/structure/B13117585.png)

![4,8-Dichloropyrrolo[1,2-a]quinoxaline](/img/structure/B13117615.png)

![1,2,4,5-Tetrahydrobenzo[d][1,2,7]thiadiazepine3,3-dioxide](/img/structure/B13117620.png)

![D-Proline, 4-[[(phenylmethoxy)carbonyl]amino]-, (4R)-](/img/structure/B13117635.png)